molecular formula C8H6N2O3 B14124437 Isoxazolo[5,4-b]pyridine-3-acetic acid CAS No. 58035-54-4

Isoxazolo[5,4-b]pyridine-3-acetic acid

Katalognummer: B14124437
CAS-Nummer: 58035-54-4
Molekulargewicht: 178.14 g/mol
InChI-Schlüssel: VWANQWLUBLFPSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoxazolo[5,4-b]pyridine-3-acetic acid is a heterocyclic compound characterized by its unique structure, which includes both isoxazole and pyridine rings. This compound and its derivatives have shown significant biological potential, including pharmacological activities such as antitumor and pesticidal properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of isoxazolo[5,4-b]pyridine-3-acetic acid typically involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles. One common method includes the use of 5-amino-3-methylisoxazole as a starting material, which reacts with Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Isoxazolo[5,4-b]pyridine-3-acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

Isoxazolo[5,4-b]pyridine-3-acetic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of isoxazolo[5,4-b]pyridine-3-acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to interfere with cellular processes critical for tumor growth and survival. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to isoxazolo[5,4-b]pyridine-3-acetic acid include other isoxazolopyridine derivatives, such as:

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both isoxazole and pyridine rings. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

58035-54-4

Molekularformel

C8H6N2O3

Molekulargewicht

178.14 g/mol

IUPAC-Name

2-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetic acid

InChI

InChI=1S/C8H6N2O3/c11-7(12)4-6-5-2-1-3-9-8(5)13-10-6/h1-3H,4H2,(H,11,12)

InChI-Schlüssel

VWANQWLUBLFPSV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(N=C1)ON=C2CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.